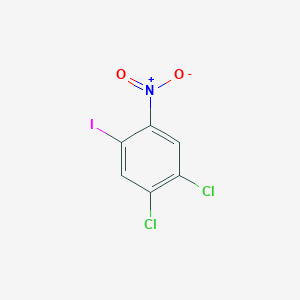![molecular formula C25H25N5O3 B2501156 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 896300-95-1](/img/structure/B2501156.png)
6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that falls within the category of purine derivatives. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant substances such as adenine and guanine, two of the four nucleobases in the structure of DNA and RNA.
Synthesis Analysis
The synthesis of imidazole derivatives, which are key intermediates in the formation of purine compounds, has been explored through novel routes. One such route involves the Thorpe-Ziegler cyclization of appropriate dinitriles, leading to the formation of imidazoles . These imidazole derivatives can then be utilized to synthesize purines using standard procedures. This method has allowed for the creation of purine derivatives that were previously inaccessible through other synthetic methods .
Molecular Structure Analysis
The molecular structure of purine derivatives, such as the compound , is typically elucidated using spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry, along with elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule, the nature of chemical bonds, and the presence of functional groups.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the presence of various substituents on the purine core. These substituents can include phenyl groups, methoxy groups, and additional nitrogen-containing rings such as imidazole. The specific arrangement and type of substituents can lead to a wide range of chemical behaviors, allowing these compounds to participate in various chemical reactions, potentially leading to the formation of new derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for understanding the compound's behavior in different environments and its suitability for various applications. The introduction of specific substituents can significantly alter these properties, making the compound more or less reactive, or changing its solubility in different solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photochromism
Research into the synthesis of imidazole derivatives, including those with purine structures, has led to discoveries in photochromic properties. For example, Bai et al. (2010) synthesized 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which upon oxidation formed dimers exhibiting photochromism in solution upon irradiation. This indicates potential applications in materials science, particularly in the development of photoresponsive materials [Bai et al., 2010].
Pharmacological Evaluation
The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, as explored by Zagórska et al. (2009), demonstrates the relevance of purine derivatives in medicinal chemistry. These compounds showed potential as ligands for serotonin receptors, suggesting their utility in developing new anxiolytic and antidepressant drugs. This highlights the importance of purine derivatives in the synthesis of compounds with significant therapeutic potential [Zagórska et al., 2009].
Antimycobacterial Properties
The study by Brændvang et al. (2007) on the antimycobacterial properties of purine derivatives emphasizes the role of these compounds in addressing infectious diseases. They investigated a close analogue of a potent antimycobacterial purine, revealing the potential of purine-based compounds in developing treatments against mycobacterial infections [Brændvang et al., 2007].
Antioxidant Evaluation
The antioxidant properties of pyrazolopyridine derivatives, as studied by Gouda (2012), provide another application of purine analogues. These compounds were synthesized and screened for their ability to protect DNA from oxidative damage, indicating their potential as antioxidant agents [Gouda, 2012].
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-5-7-18(8-6-16)15-30-23(31)21-22(27(3)25(30)32)26-24-28(17(2)13-29(21)24)14-19-9-11-20(33-4)12-10-19/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYPKBFJEPNTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CC5=CC=C(C=C5)OC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
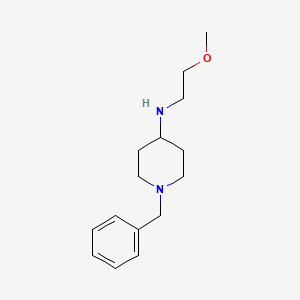
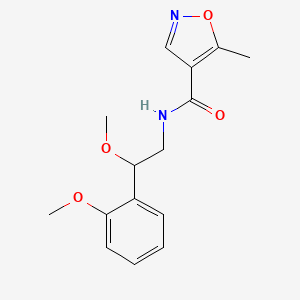
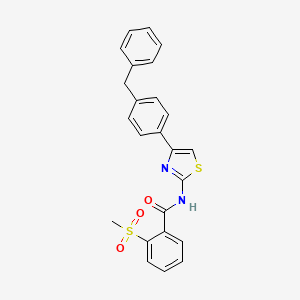
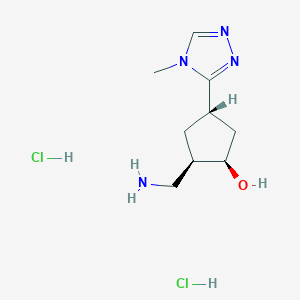
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)


![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
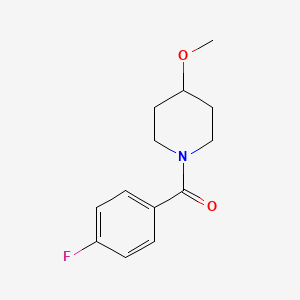

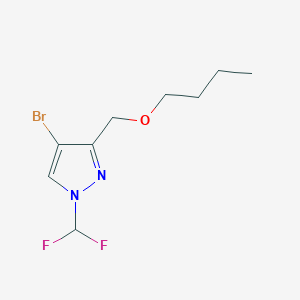
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
